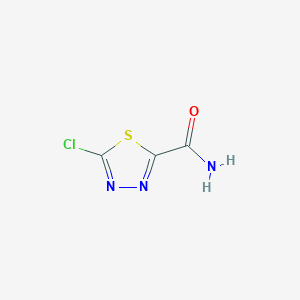

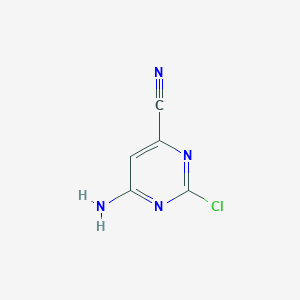

6-Bromo-1,8-naphthyridin-2-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-Bromo-2-naphthol, a related compound to 6-Bromo-1,8-naphthyridin-2-ol, has been achieved through a two-step one-pot process starting from 2-naphthol. This process yielded an 89.0% success rate, which was then used to synthesize 6-cyano-2-naphthol with a high yield of 91.2%. Further bromination of 6-cyano-2-naphthol using Br2 in acetic acid resulted in an 89.8% yield, while using NBS in acetonitrile improved the yield to 99.2%. The latter method is highlighted for its mildness, efficiency, and suitability for laboratory-scale preparation, avoiding the issues associated with Br2 such as volatility and high inhalation toxicity .

Molecular Structure Analysis

Although the provided data does not directly discuss the molecular structure of 6-Bromo-1,8-naphthyridin-2-ol, the synthesis of related brominated naphthol compounds suggests that the bromination step is crucial for the structural modification of the naphthol backbone. The use of different bromination reagents and conditions can lead to variations in the molecular structure and substitution patterns, which are essential for the desired chemical properties and reactivity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of brominated naphthol derivatives are characterized by bromination and cyano group introduction. The choice of bromination reagent, whether Br2 or NBS, significantly affects the reaction's outcome in terms of yield and safety. The cyano group introduction is performed under specific feeding ratios of the reactants, which is critical for achieving high yields. These reactions are indicative of the potential transformations that 6-Bromo-1,8-naphthyridin-2-ol might undergo, although specific reactions for this compound are not detailed in the provided data .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1,8-naphthyridin-2-ol are not explicitly discussed in the provided papers. However, the synthesis of similar brominated compounds suggests that such properties are likely influenced by the presence of the bromo and cyano groups. These groups can affect the compound's polarity, solubility, and reactivity, which are important for its applications in various chemical processes. The high yields obtained in the synthesis of related compounds also imply that the physical and chemical properties are favorable for efficient production and isolation .

Applications De Recherche Scientifique

-

Pharmaceuticals : 1,8-naphthyridines, a class of compounds that includes “6-Bromo-1,8-naphthyridin-2-ol”, have been found to have diverse biological activities . For example, gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections . Other 1,8-naphthyridines are under clinical investigation .

-

Ligands : This class of heterocycles can be used as ligands , which are ions or molecules that bind to a central metal atom to form coordination complexes.

-

Light-Emitting Diodes (LEDs) : 1,8-naphthyridines can be components of LEDs , which are semiconductor light sources that emit light when current flows through them.

-

Dye-Sensitized Solar Cells : These are a type of photovoltaic cell that converts visible light into electrical energy. 1,8-naphthyridines can be used in these cells .

-

Molecular Sensors : 1,8-naphthyridines can be used in the construction of molecular sensors , which are devices that translate chemical information, ranging from the concentration of a specific sample component to total composition analysis, into analytically useful signals.

-

Self-Assembly Host–Guest Systems : These are systems in which a host molecule forms a complex with a guest molecule without the need for covalent bonding. 1,8-naphthyridines can be used in these systems .

-

Multicomponent Reactions : This compound can be used in multicomponent reactions (MCRs), which can efficiently generate a diverse set of complex molecular architectures. These have wide applications in medicinal chemistry and chemical biology .

-

Green Strategy Synthesis : It can be used in the Friedländer approach using green strategy for the synthesis of 1,8-naphthyridines .

-

Metal-Catalyzed Synthesis : This compound can be used in metal-catalyzed synthesis of 1,8-naphthyridines .

-

Ring Expansion Reaction : It can be used in the ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

-

Dehydrogenative Coupling : A water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .

-

Pharmacological Activities : Specially, 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Safety And Hazards

6-Bromo-1,8-naphthyridin-2-ol is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements of H302, H315, H318, and H335 . Precautionary statements include P261, P264, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 . The target organs are the respiratory system .

Propriétés

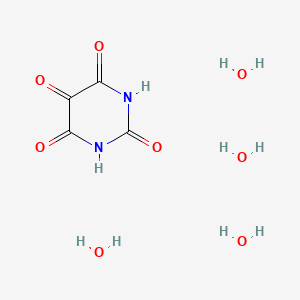

IUPAC Name |

6-bromo-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEWGGGNOQNYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=NC=C(C=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501168 | |

| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,8-naphthyridin-2-ol | |

CAS RN |

72754-05-3 | |

| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72754-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.